molecular formula C10H9NS B6597995 4-(methylsulfanyl)quinoline CAS No. 46000-25-3

4-(methylsulfanyl)quinoline

Cat. No.: B6597995
CAS No.: 46000-25-3
M. Wt: 175.25 g/mol
InChI Key: UPWGLVMHTJEWLR-UHFFFAOYSA-N
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Description

4-(methylsulfanyl)quinoline is a useful research compound. Its molecular formula is C10H9NS and its molecular weight is 175.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Reactivity and Derivative Synthesis

  • 4-(methylsulfanyl)quinoline demonstrates significant reactivity, particularly in the synthesis of various quinoline derivatives. For instance, its reactivity with different diazanucleophiles under varying conditions has been studied, leading to the production of pyrazolo-, oxazolo-, and triazepinoquinoline derivatives, among others. This reactivity is influenced by the solvent and temperature, indicating its versatile nature in chemical synthesis (Abass et al., 2015).

Synthesis of Functionalized Quinoline Derivatives

  • The compound is also instrumental in the synthesis of 4-functionalized quinoline derivatives. For example, using ethynyl ketene-S,S-acetals, it's possible to react this compound with various arylamines and aldehydes to yield quinoline derivatives through a one-pot procedure. This process highlights the compound's utility in creating structurally diverse quinoline derivatives (Zhao et al., 2007).

Exploration in Nonlinear Optical Research

  • The derivative 3-(4-(methylthio)phenyl)-quinoline, related to this compound, has been synthesized and studied for its potential in nonlinear optical (NLO) research. These studies involve comprehensive density functional theory (DFT) calculations and experimental approaches to assess their electronic and NLO properties, indicating the compound's relevance in technology-related applications (Khalid et al., 2019).

Role in Coordination Chemistry and Polymer Formation

  • Quinoline-based monothioether ligands, including derivatives of this compound, have been used to design discrete polynuclear metal complexes. These complexes display unique structures and have applications in coordination chemistry, showcasing the compound's utility in creating complex molecular architectures (Song et al., 2003).

Fluorescent Properties in Chemistry

  • The compound's derivatives have been explored for their fluorescent properties. For example, novel syntheses involving 4H-quinolizine derivatives using sulfonyl ketene dithioacetals have highlighted the potential for these compounds in fluorescence-based applications, indicating a broad scope in chemical and biological studies (Hagimori et al., 2009).

Anticancer Activity and Drug Discovery

  • Quinoline compounds, including those derived from this compound, have been investigated for their anticancer activities. These studies encompass the exploration of their modes of action, structure-activity relationships, and their efficacy against various cancer targets, demonstrating their potential in cancer drug discovery (Solomon & Lee, 2011).

Properties

IUPAC Name

4-methylsulfanylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-12-10-6-7-11-9-5-3-2-4-8(9)10/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWGLVMHTJEWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00312019
Record name 4-methylsulfanylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00312019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46000-25-3
Record name 4-(Methylthio)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=46000-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 248944
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046000253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC248944
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248944
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methylsulfanylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00312019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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